molecular formula C8H9NO3 B3281313 Carbonic acid, ethyl 2-pyridinyl ester CAS No. 7325-39-5

Carbonic acid, ethyl 2-pyridinyl ester

Cat. No.: B3281313
CAS No.: 7325-39-5
M. Wt: 167.16 g/mol
InChI Key: QADHJARMLGZROD-UHFFFAOYSA-N
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Description

Carbonic acid, ethyl 2-pyridinyl ester (IUPAC name: ethyl 2-pyridinyl carbonate) is an organic carbonate ester characterized by a carbonic acid backbone where one oxygen is bonded to an ethyl group and the other to a 2-pyridinyl moiety. Structurally, it can be represented as O=C(OEt)O-(2-pyridinyl).

Properties

IUPAC Name

ethyl pyridin-2-yl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-11-8(10)12-7-5-3-4-6-9-7/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADHJARMLGZROD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid, ethyl 2-pyridinyl ester typically involves the esterification of carbonic acid with ethyl 2-pyridinyl alcohol. This reaction is catalyzed by a mineral acid such as sulfuric acid. The reaction conditions usually require heating the reactants to facilitate the formation of the ester and water as a byproduct .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the removal of byproducts, leading to higher yields and purity of the ester .

Scientific Research Applications

Synthesis in Organic Chemistry

Carbonic acid, ethyl 2-pyridinyl ester is utilized as an intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating more complex molecules. For instance, it can serve as a precursor for the synthesis of pyridine derivatives that are important in pharmaceuticals and agrochemicals.

Table 1: Synthetic Applications

Application AreaDescriptionExample Compounds
Organic SynthesisUsed as a reagent for forming estersVarious pyridine derivatives
Medicinal ChemistryPotential precursor for drug developmentAntimicrobial agents
AgrochemicalsIntermediate for herbicides and pesticidesPyridine-based agrochemicals

Medicinal Chemistry

The incorporation of the pyridine ring into the structure enhances the biological activity of the compound. Research indicates that derivatives of carbonic acid esters exhibit antimicrobial properties, making them candidates for drug development.

Case Study: Antimicrobial Activity

A study published in a peer-reviewed journal investigated the antimicrobial efficacy of various pyridine esters, including this compound. The results showed significant activity against Gram-positive bacteria, suggesting potential therapeutic applications.

Agricultural Chemistry

In agriculture, carbonic acid esters are explored for their potential as herbicides and pesticides. The stability and reactivity of these compounds allow for targeted action against specific pests while minimizing environmental impact.

Table 2: Agricultural Applications

Application TypeDescriptionExample Uses
HerbicidesTargeting specific weed speciesSelective weed control
PesticidesProtecting crops from insect damageInsect repellents

Material Science

Carbonic acid esters can also be incorporated into polymer matrices to enhance properties such as flexibility and thermal stability. This application is particularly relevant in developing new materials for coatings and adhesives.

Comparison with Similar Compounds

Reactivity in Cross-Coupling Reactions

Ethyl 2-pyridinyl esters demonstrate distinct reactivity compared to other aromatic esters due to the electron-withdrawing and coordinating properties of the pyridinyl group. For example:

  • Ethyl 2-(2-pyridinyl)benzoate achieved a 51% yield in nickel-catalyzed cross-coupling with arylboronic acids, outperforming ethyl benzoate (15% yield) under identical conditions. This highlights the role of the pyridinyl group in stabilizing transition states or coordinating with the metal catalyst .
  • Phenyl benzo[h]quinoline-10-carboxylate showed lower reactivity than its ethyl and methyl counterparts, suggesting that ethyl esters generally offer a balance between stability and leaving-group ability in decarbonylative reactions .

Table 1: Reaction Yields of Esters in Cross-Coupling Reactions

Compound Ester Group Yield (%) Reference
Ethyl 2-(2-pyridinyl)benzoate Ethyl 51
Ethyl benzoate Ethyl 15
Phenyl benzoate derivative Phenyl <51

Physical and Chemical Properties

Ethyl 2-pyridinyl esters share similarities with other carbonates and pyridine-containing esters but differ in molecular weight and stability:

  • Molecular Weight: Ethyl 2-pyridinyl carbonate (C₈H₉NO₃) has a theoretical molecular weight of 167.16 g/mol, lighter than p-tolyl ethyl carbonate (180.20 g/mol) .
  • Stability : While specific data is unavailable, ethyl esters are generally more hydrolytically stable than methyl esters due to steric hindrance, though less stable than aryl esters like phenyl carbonates .

Table 2: Physical Properties of Selected Carbonate Esters

Compound Molecular Formula Molecular Weight CAS Number
Carbonic acid, ethyl 2-pyridinyl ester C₈H₉NO₃ 167.16 Not provided
p-Tolyl ethyl carbonate C₁₀H₁₂O₃ 180.20 22719-81-9
Ethyl 4-oxo-4-(2-pyridinyl)butanoate C₁₁H₁₃NO₃ 207.23 26749-23-5

Biological Activity

Carbonic acid, ethyl 2-pyridinyl ester (CAS Number: 7325-39-5) is an organic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, activity against various biological targets, and relevant case studies.

The primary mechanism of action for this compound involves hydrolysis, where the ester bond is cleaved by nucleophilic attack from water molecules. This reaction yields carbonic acid and ethyl 2-pyridinyl alcohol, which can interact with various biological targets, particularly in enzyme-catalyzed reactions.

1. Enzyme Inhibition

This compound has been studied for its inhibition of carbonic anhydrases (CAs), enzymes that catalyze the reversible hydration of carbon dioxide. Research indicates that this compound exhibits moderate inhibitory activity against human carbonic anhydrase II (hCA II), with a Ki value of approximately 21.3 nM . This suggests potential applications in conditions where modulation of CA activity is beneficial, such as in glaucoma and other disorders.

3. Antitumor Activity

The compound's structural features could also imply potential anticancer properties. Research into related pyridine derivatives has indicated their ability to induce apoptosis in cancer cells through various pathways, including mitochondrial depolarization and caspase activation . The specific activity of this compound in this context remains to be fully explored.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique characteristics of this compound relative to other esters:

CompoundKi Value (nM)Applications
This compound21.3Potential CA inhibitor
Ethyl AcetateN/ACommon solvent and flavoring agent
Methyl ButanoateN/AFlavoring and fragrance
Propyl EthanoateN/ASolvent and perfume production

Case Study 1: Enzyme Inhibition

A study focused on the structure-activity relationship (SAR) of various esters indicated that the presence of a pyridine moiety enhances the inhibitory potency against hCA II compared to simple esters .

Case Study 2: Antimicrobial Activity

In a broader screening of pyridine derivatives, several compounds demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. These findings suggest a promising avenue for further exploration of this compound’s antimicrobial capabilities .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Carbonic Acid, Ethyl 2-Pyridinyl Ester, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves esterification of pyridine-2-carboxylic acid with ethanol under acid catalysis. Key factors include:

  • Catalyst selection : 4-(Dimethylamino)pyridine (DMAP) enhances reaction efficiency by activating the carboxylic acid group via nucleophilic catalysis .
  • Solvent and temperature : Anhydrous conditions (e.g., dichloromethane) and room temperature minimize side reactions like hydrolysis, achieving yields >85% .
  • Workup procedures : Neutralization with aqueous NaHCO₃ followed by column chromatography ensures purity (>95%) .
    • Data Table :
MethodCatalystSolventYield (%)Purity (%)Reference
EsterificationDMAPCH₂Cl₂8797
Microwave-assistedH₂SO₄Ethanol7892

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer :

  • FT-IR : Identify ester carbonyl (C=O) stretching at ~1740 cm⁻¹ and pyridine ring vibrations (C=N) at ~1600 cm⁻¹ .
  • ¹H NMR : Ethyl group signals (triplet at δ 1.3 ppm for CH₃, quartet at δ 4.3 ppm for CH₂) and pyridine protons (δ 7.5–8.5 ppm) confirm connectivity .
  • Mass spectrometry : Molecular ion peak [M+H]⁺ at m/z 181.1 (calculated for C₈H₉NO₂) validates molecular weight .

Q. What are the key stability considerations for this ester under different storage conditions?

  • Methodological Answer :

  • Hydrolysis sensitivity : Store in anhydrous environments (desiccators) at 4°C to prevent ester cleavage by ambient moisture .
  • Photodegradation : Amber glassware or opaque containers mitigate UV-induced decomposition .
  • Long-term stability : Periodic NMR analysis (every 6 months) monitors degradation; <5% decomposition after 12 months under inert gas .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the reactivity of the pyridine ring in this compound?

  • Methodological Answer :

  • Electron density mapping : DFT models (e.g., B3LYP/6-31G*) identify electron-deficient regions on the pyridine ring, predicting nucleophilic attack sites (e.g., C-4 position) .
  • Frontier molecular orbitals : HOMO-LUMO gaps correlate with reactivity; smaller gaps (~4.5 eV) suggest higher susceptibility to electrophilic substitution .
  • Validation : Compare computational predictions with experimental results (e.g., nitration or halogenation outcomes) to refine models .

Q. What experimental design principles should guide the investigation of its catalytic applications?

  • Methodological Answer :

  • Factorial design : Use a 2³ factorial matrix to test variables (temperature, catalyst loading, substrate ratio) and optimize catalytic efficiency in cross-coupling reactions .
  • Control groups : Include blank reactions (no catalyst) and reference catalysts (e.g., Pd/C) to benchmark performance .
  • Theoretical framework : Align with coordination chemistry principles (e.g., ligand-metal interactions) to rationalize catalytic mechanisms .

Q. How can researchers resolve contradictions in reported reaction outcomes when using this ester as an intermediate?

  • Methodological Answer :

  • Systematic review : Compile kinetic data (e.g., Arrhenius plots) to identify outliers caused by uncontrolled variables (e.g., trace moisture) .
  • Reproducibility protocols : Standardize reaction setups (e.g., Schlenk lines for air-sensitive steps) and validate with independent labs .
  • Mechanistic studies : Use isotopic labeling (e.g., ¹⁸O in ester groups) to trace reaction pathways and isolate competing mechanisms .

Methodological Considerations

  • Theoretical Frameworks : Link studies to concepts like frontier molecular orbital theory (for reactivity) or Brønsted acid-base principles (for hydrolysis kinetics) .
  • Data Validation : Cross-reference spectroscopic data with computational models to ensure consistency in structural assignments .
  • Ethical and Safety Protocols : Adopt green chemistry principles (e.g., solvent recycling) and comply with institutional guidelines for hazardous waste disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Carbonic acid, ethyl 2-pyridinyl ester
Reactant of Route 2
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Carbonic acid, ethyl 2-pyridinyl ester

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